3-amino-5,6-dimethylpyridine-2-carboxylic acid
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Overview
Description
3-amino-5,6-dimethylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,6-dimethylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 5,6-dimethylpyridine, followed by reduction to form the corresponding amine. The carboxylation step is then carried out to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-5,6-dimethylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-amino-5,6-dimethylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-5,6-dimethylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-carboxypyridine: Lacks the methyl groups at positions 5 and 6.
5,6-dimethylpyridine-2-carboxylic acid: Lacks the amino group at position 3.
3-amino-5-methylpyridine-2-carboxylic acid: Has only one methyl group at position 5.
Uniqueness
3-amino-5,6-dimethylpyridine-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, along with two methyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2205683-50-5 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-amino-5,6-dimethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-6(9)7(8(11)12)10-5(4)2/h3H,9H2,1-2H3,(H,11,12) |
InChI Key |
SBWWXFDKSPIBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)C(=O)O)N |
Purity |
95 |
Origin of Product |
United States |
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